molecular formula C8H14F2O B2979899 2-(2,2-Difluorocyclopentyl)propan-1-ol CAS No. 2248273-71-2

2-(2,2-Difluorocyclopentyl)propan-1-ol

Cat. No.: B2979899
CAS No.: 2248273-71-2
M. Wt: 164.196
InChI Key: NHSPJKCWSMXAPF-UHFFFAOYSA-N
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Description

2-(2,2-Difluorocyclopentyl)propan-1-ol is an organic compound characterized by the presence of a difluorocyclopentyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluorocyclopentyl)propan-1-ol typically involves the introduction of the difluorocyclopentyl group onto a propanol molecule. One common method involves the reaction of a cyclopentene derivative with a fluorinating agent to introduce the difluoro groups, followed by a series of steps to attach the propanol moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluorocyclopentyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The difluoro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of various substituted cyclopentyl derivatives.

Scientific Research Applications

2-(2,2-Difluorocyclopentyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluorocyclopentyl)propan-1-ol involves its interaction with specific molecular targets. The difluorocyclopentyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The propanol moiety may also play a role in the compound’s overall bioactivity by facilitating its interaction with biological membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Difluorocyclopentyl)ethanol: Similar structure but with an ethanol backbone.

    2-(2,2-Difluorocyclopentyl)methanol: Contains a methanol backbone instead of propanol.

    2-(2,2-Difluorocyclopentyl)butanol: Features a butanol backbone.

Uniqueness

2-(2,2-Difluorocyclopentyl)propan-1-ol is unique due to its specific combination of the difluorocyclopentyl group and the propanol backbone, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(2,2-difluorocyclopentyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2O/c1-6(5-11)7-3-2-4-8(7,9)10/h6-7,11H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSPJKCWSMXAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCCC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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